methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
Description
Methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a structurally complex molecule featuring a benzoate ester core linked via a carbohydrazonoyl bridge to a 1-adamantyl-substituted pyrazole moiety. Its synthesis likely involves multi-component reactions (e.g., cyclocondensation) followed by functionalization steps, as inferred from analogous pyrazole derivatives .
Properties
IUPAC Name |
methyl 4-[(E)-[[5-(1-adamantyl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-30-22(29)18-4-2-14(3-5-18)13-24-27-21(28)19-9-20(26-25-19)23-10-15-6-16(11-23)8-17(7-15)12-23/h2-5,9,13,15-17H,6-8,10-12H2,1H3,(H,25,26)(H,27,28)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLEGSEVUUDJT-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- An adamantyl group, which is known for its ability to enhance the lipophilicity and biological activity of compounds.
- A pyrazole moiety, which is frequently associated with various pharmacological activities including anti-inflammatory and analgesic effects.
- A benzoate group, contributing to its stability and solubility in biological systems.
The molecular formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
- Modulation of Receptor Activity : It could interact with various receptors, potentially influencing neurotransmitter systems or inflammatory mediators.
- Antioxidant Properties : The presence of functional groups may confer antioxidant capabilities, reducing oxidative stress in cells.
Pharmacological Effects
Research has indicated that similar compounds exhibit a range of biological activities:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-inflammatory | Pyrazole derivatives | Reduction in inflammation markers |
| Antimicrobial | Adamantane derivatives | Inhibition of bacterial growth |
| Antioxidant | Various phenolic compounds | Scavenging of free radicals |
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced edema in animal models when administered at doses ranging from 10 to 50 mg/kg. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of adamantyl-containing compounds. Results showed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.
- Neuroprotective Effects : Research on neuroprotective properties indicated that similar structures could prevent neuronal cell death in vitro by modulating apoptotic pathways.
Research Findings
Recent studies have expanded on the potential applications of this compound:
- Cellular Studies : In vitro assays revealed that this compound could reduce reactive oxygen species (ROS) levels in neuronal cell lines, suggesting potential for neuroprotection.
- Animal Models : In vivo studies demonstrated significant improvements in behavioral tests for pain and anxiety when treated with this compound, indicating a multifaceted therapeutic profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the pyrazole ring, the presence/absence of the carbohydrazonoyl group, and ester modifications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Substituent Effects
- Adamantyl vs. Aryl Groups : The 1-adamantyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-methylphenyl group in Compound A or the unsubstituted pyrazole in Compound B. This may improve membrane permeability but reduce aqueous solubility .
- Carbohydrazonoyl vs.
Physicochemical Characteristics
- Solubility : The adamantyl group in the target compound reduces aqueous solubility relative to Compound A or B, as observed in similar adamantane-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
